oligonucleotide synthesis and purification basics
oligonucleotide synthesis and purification basics
A
Guide to Oligonucleotide Synthesis and Purification
This technical guide provides an in-depth overview of the fundamental principles and methodologies governing the chemical synthesis and subsequent purification of oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document details the prevalent phosphoramidite chemistry, post-synthesis processing, and the primary techniques for purification, supported by quantitative data and detailed experimental protocols.
Part 1: Chemical Synthesis of Oligonucleotides
The cornerstone of modern oligonucleotide synthesis is the phosphoramidite method, a highly efficient process performed on a solid support.[1][2] This technique allows for the sequential addition of nucleotide monomers in a controlled, cyclical manner, building the oligonucleotide in the 3' to 5' direction.[1][3] The use of a solid support, such as controlled pore glass (CPG) or polystyrene, is advantageous as it simplifies the process by allowing excess reagents and impurities to be washed away after each step, facilitating automation.[3][4]
The Phosphoramidite Synthesis Cycle
The synthesis process consists of a four-step cycle that is repeated for each nucleotide added to the growing chain.[][6] The efficiency of each cycle is critical, as overall yield depends exponentially on the coupling efficiency of each step.[7]
-
Detritylation (Deblocking): The cycle begins with the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleotide bound to the solid support.[2][3] This is achieved by treating the support with a mild acid, which exposes a reactive hydroxyl group for the next nucleotide addition.[2] The cleaved DMT cation produces a distinct orange color, the intensity of which can be measured to monitor coupling efficiency.[3]
-
Coupling: The next phosphoramidite monomer, activated by a catalyst such as tetrazole, is added to the exposed 5'-hydroxyl group of the support-bound nucleotide.[2][8] This reaction is rapid and highly efficient, forming an unstable phosphite triester linkage.[1][8]
-
Capping: To prevent the elongation of chains that failed to react during the coupling step ("failure sequences"), a capping step is performed.[1] Unreacted 5'-hydroxyl groups are acetylated, rendering them inert in subsequent cycles.[1][8] This minimizes the accumulation of deletion mutations in the final product.[8]
-
Oxidation: The unstable phosphite triester bond is converted to a more stable phosphate triester by treatment with an oxidizing agent, typically an iodine solution.[2] This stabilized linkage mirrors the natural phosphodiester backbone of DNA.[2]
After these four steps, the cycle repeats with the detritylation of the newly added nucleotide, continuing until the desired sequence is assembled.[1]
Cleavage and Deprotection
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed.[9] This is typically accomplished by treating the support with a strong base, such as concentrated aqueous ammonia, at an elevated temperature.[3][9] This single treatment cleaves the ester linkage to the support, removes the cyanoethyl groups from the phosphate backbone, and removes the protecting groups from the nucleobases.[9] The choice of deprotection reagents and conditions can vary depending on the presence of sensitive modifications on the oligonucleotide.[9][10]
| Reagent/Mixture | Temperature | Duration | Target Protecting Groups | Reference |
| Concentrated Ammonium Hydroxide | Room Temp - 55°C | 6 - 17 hours | Standard base and phosphate groups | [11] |
| Methylamine/Ammonia Mixture | Room Temp | < 90 minutes | Standard base and phosphate groups | [11] |
| Gaseous Ammonia | Elevated Temp | Varies | Standard and some sensitive groups | [9] |
| DBU/Sodium Periodate/K2CO3 | Room Temp | Multi-step | Mild deprotection for sensitive oligos | [10] |
Part 2: Oligonucleotide Purification
Crude synthetic oligonucleotide preparations contain the desired full-length product along with a population of shorter, truncated sequences (failure sequences) and other chemical by-products.[12] For many demanding applications, such as cloning, therapeutics, or quantitative PCR, purification is a critical step to ensure experimental accuracy and efficacy.[12][13] The choice of purification method depends on the length of the oligonucleotide, the required purity level, the presence of modifications, and the scale of the synthesis.[14][15]
Purification Method Comparison
The three primary methods for oligonucleotide purification are Polyacrylamide Gel Electrophoresis (PAGE), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC).
| Feature | Reverse-Phase HPLC (RP-HPLC) | Ion-Exchange HPLC (IEX-HPLC) | Polyacrylamide Gel Electrophoresis (PAGE) |
| Principle | Separation by hydrophobicity | Separation by charge (phosphate backbone) | Separation by size and charge |
| Typical Purity | >85%[16] | High, variable | >95%[16] |
| Recommended Length | < 50 bases[16][17] | < 40 bases[17][18] | ≥ 50 bases[16][17] |
| Yield | High | High | Lower, due to complex extraction |
| Throughput | High, automatable | High, automatable | Low, labor-intensive |
| Best For | Modified/labeled oligos, large scale | Oligos with secondary structure (high GC) | Long oligos, highest purity applications |
Reverse-Phase HPLC (RP-HPLC)
RP-HPLC separates oligonucleotides based on their hydrophobicity.[14] A common strategy involves leaving the hydrophobic 5'-DMT group on the full-length product ("Trityl-On" purification).[16] The DMT-containing oligonucleotide is retained more strongly on the nonpolar stationary phase of the column, while the shorter, DMT-less failure sequences are washed away.[16] This method is highly effective for purifying oligonucleotides with hydrophobic modifications, such as fluorescent dyes.[17] However, its resolution decreases for oligonucleotides longer than about 50 bases.[17][18]
Experimental Protocol: RP-HPLC Purification
-
Column: C8 or C18 reverse-phase column (e.g., ACE 10 C8, 250 mm x 10 mm).[19]
-
Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5.[19]
-
Mobile Phase B: 0.1 M TEAB, 50% Acetonitrile.[19]
-
Sample Preparation: Dissolve the crude, trityl-on oligonucleotide in water or Mobile Phase A.
-
Gradient: Run a linear gradient from 0% to 50% Mobile Phase B over 20 minutes at a flow rate of 4 mL/min.[19] The exact gradient may be optimized based on the oligonucleotide's length and modifications.[19]
-
Detection: Monitor absorbance at 260 nm.[19]
-
Fraction Collection: Collect the major peak corresponding to the DMT-on product.
-
Post-Purification: Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group, followed by desalting.
Ion-Exchange HPLC (IEX-HPLC)
IEX-HPLC separates oligonucleotides based on the net negative charge of their phosphodiester backbone.[20] The stationary phase is a positively charged resin that binds the polyanionic oligonucleotides.[20] Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interaction.[20] Since longer oligonucleotides have more phosphate groups and thus a greater charge, they bind more tightly and elute later than shorter failure sequences.[20] This method provides excellent resolution but is typically limited to oligonucleotides up to 40 bases in length.[18] It is particularly useful for sequences with high GC content that may form secondary structures.[16]
Experimental Protocol: IEX-HPLC Purification
-
Column: Strong anion-exchange column with a quaternary ammonium stationary phase.[18]
-
Mobile Phase A (Loading): Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 8.5).
-
Mobile Phase B (Elution): High salt buffer (e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 8.5).
-
Sample Preparation: Dissolve the crude, detritylated oligonucleotide in Mobile Phase A.
-
Gradient: Apply a linear gradient of increasing salt concentration (e.g., 0-100% Mobile Phase B) to elute the oligonucleotides.
-
Detection: Monitor absorbance at 260 nm.
-
Fraction Collection: Collect the last major eluting peak, which corresponds to the full-length oligonucleotide.
-
Post-Purification: Desalt the collected fraction to remove the high concentration of salt from the elution buffer.
Polyacrylamide Gel Electrophoresis (PAGE)
PAGE offers the highest resolution for oligonucleotide purification, separating molecules based on their size with single-base resolution.[12][16] Under denaturing conditions (using urea), the oligonucleotides are separated strictly by length.[12] This method is the gold standard for applications requiring extremely high purity and is recommended for oligonucleotides longer than 50 bases.[12][16] The main drawbacks are that it is labor-intensive, has lower recovery yields compared to HPLC, and can be incompatible with certain chemical modifications.[7][15]
Experimental Protocol: Denaturing PAGE Purification
-
Gel Preparation: Prepare a high-percentage (e.g., 10-20%) polyacrylamide gel containing 7-8 M urea in TBE buffer. The percentage depends on the oligo length.[21]
-
Sample Preparation: Resuspend the crude oligonucleotide in a formamide-based loading buffer.[21] Heat the sample to 95-100°C for 2-3 minutes and immediately chill on ice to denature.[21]
-
Electrophoresis: Pre-run the gel for 15-30 minutes.[21] Load the denatured sample and run at a constant voltage until the tracking dye has migrated an appropriate distance (e.g., three-quarters of the gel length).[21]
-
Visualization: Visualize the DNA bands using UV shadowing.[21] Place the gel on a fluorescent TLC plate and illuminate with a short-wave UV lamp. The oligonucleotide will appear as a dark shadow.[21]
-
Excision and Elution: Carefully excise the band corresponding to the full-length product.[21] Crush the gel slice and elute the oligonucleotide overnight at 37°C in an elution buffer (e.g., 0.3 M Sodium Acetate).[21][22]
-
Recovery: Separate the oligonucleotide from the gel matrix by centrifugation.[21] Recover the oligonucleotide from the elution buffer by ethanol precipitation.[21]
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. blog.invitek.com [blog.invitek.com]
- 3. atdbio.com [atdbio.com]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
- 12. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. idtdna.com [idtdna.com]
- 14. oligofastx.com [oligofastx.com]
- 15. idtdna.com [idtdna.com]
- 16. オリゴヌクレオチド精製 [sigmaaldrich.com]
- 17. labcluster.com [labcluster.com]
- 18. uni-onward.com.tw [uni-onward.com.tw]
- 19. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. atdbio.com [atdbio.com]
- 21. research.fredhutch.org [research.fredhutch.org]
- 22. med.upenn.edu [med.upenn.edu]
